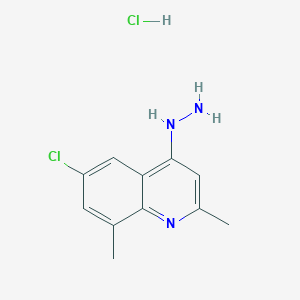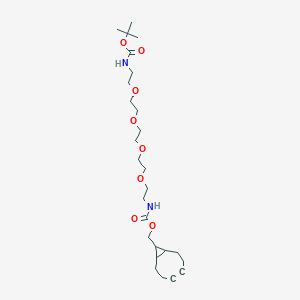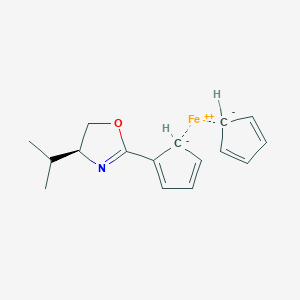
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is carried out by reacting 6-methoxytetralone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at elevated temperatures. The reaction produces the desired compound through the formation of Vilsmeier-Haack iminium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a key method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by controlling temperature, reagent concentrations, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and methoxy groups may also contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group.
3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group and has a different substitution pattern.
Propriétés
Formule moléculaire |
C12H11ClO2 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c1-15-12-4-2-3-8-6-11(13)9(7-14)5-10(8)12/h2-4,7H,5-6H2,1H3 |
Clé InChI |
LGGQUOLZYKGCPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CC(=C(C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
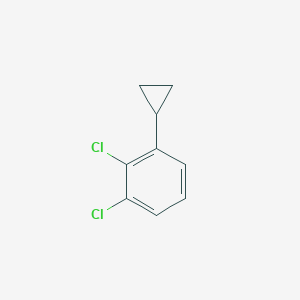

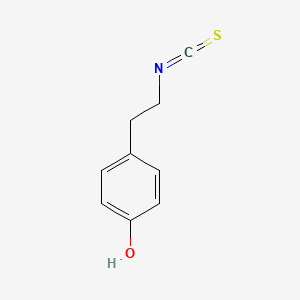
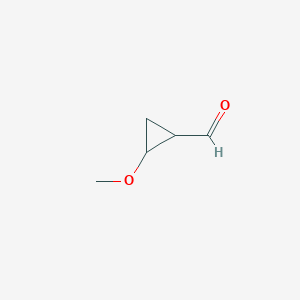
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

